molecular formula C7H7BF3KO B1593191 Potassium (3-Methoxyphenyl)trifluoroborate CAS No. 438553-44-7

Potassium (3-Methoxyphenyl)trifluoroborate

Cat. No.: B1593191
CAS No.: 438553-44-7
M. Wt: 214.04 g/mol
InChI Key: GKDCWEPJOSDGHY-UHFFFAOYSA-N
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Description

Potassium (3-Methoxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group makes it a valuable reagent in various chemical transformations .

Mechanism of Action

Target of Action

Potassium (3-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-methoxyphenyl)borate, is a type of organoboron compound . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.

Mode of Action

The interaction of this compound with its targets involves the formation of carbon-carbon (C-C) bonds . This compound acts as a nucleophilic boronated coupling reagent . It reacts with aryl halides in the presence of a catalyst or under thermal conditions . This reaction leads to the construction of a C-C bond, which is a fundamental process in organic chemistry.

Biochemical Pathways

The action of this compound affects the biochemical pathways involving the synthesis of complex organic molecules . By facilitating the formation of C-C bonds, this compound plays a significant role in the construction of larger organic structures from smaller units .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under oxidative conditions . Additionally, it is recommended to handle this compound in a well-ventilated place, and it should be kept away from sources of ignition . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by purification to obtain the desired trifluoroborate salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction monitoring, and purification is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium (3-Methoxyphenyl)trifluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions .

Comparison with Similar Compounds

Potassium (3-Methoxyphenyl)trifluoroborate stands out due to its unique combination of stability, reactivity, and versatility in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-(3-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDCWEPJOSDGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635694
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438553-44-7
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Methoxyphenyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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